

PLK1 Overexpression in Endometrial Cancer: Molecular Mechanisms, Prognostic Significance, and Therapeutic Targeting Strategies

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Introduction: PLK1 Biology and Oncogenic Functions

Polo-like kinase 1 (PLK1) is an evolutionarily conserved **serine/threonine kinase** that functions as a **master regulator of mitotic progression** and cell division. PLK1 contains two critical functional domains: an N-terminal kinase catalytic domain that phosphorylates target proteins, and a C-terminal polo-box domain (PBD) that mediates subcellular localization through recognition of phosphorylated serine or threonine residues [1] [2]. This structural organization allows PLK1 to phosphorylate specific substrates at precise subcellular locations and time points during the cell cycle, making it an essential regulator of multiple mitotic processes [1]. The expression and activity of PLK1 are tightly regulated throughout the cell cycle, with levels peaking during the G2/M phase followed by rapid degradation after mitosis [1] [2].

In endometrial cancer (EC) and other solid tumors, **PLK1 becomes dysregulated** and functions as a potent oncogene. The Cancer Genome Atlas (TCGA) data reveals that PLK1 mRNA expression is significantly elevated in uterine corpus endometrial carcinoma (UCEC), showing a **21.3-fold increase** compared to normal endometrial tissue [1]. This overexpression is not merely a consequence of increased proliferation but appears to be a **driver of tumorigenesis** through multiple mechanisms. PLK1 overexpression enables cancer

cells to override critical cell cycle checkpoints, promotes genomic instability, inhibits apoptosis, enhances invasive capabilities, and contributes to therapy resistance [3] [1] [2]. The central role of PLK1 in these oncogenic processes has made it an attractive biomarker for prognosis and a promising therapeutic target in endometrial cancer.

Clinical Significance of PLK1 Overexpression in Endometrial Cancer

Prognostic Value and Association with Clinicopathological Features

PLK1 overexpression in endometrial cancer carries significant **prognostic implications** and correlates with aggressive disease characteristics. Multiple studies have demonstrated that elevated PLK1 expression is associated with higher histological grade, increased invasiveness, and worse clinical outcomes in endometrial cancer patients [3] [4]. Immunohistochemical analyses reveal that PLK1 is predominantly localized in the cytoplasm and nucleus of endometrial carcinoma glands, with particularly strong expression observed at the invasive fronts of tumors and in the leading edges of papillary carcinoma structures [4]. This pattern suggests PLK1 plays a role in facilitating local invasion and metastatic spread.

A comprehensive analysis of TCGA data across multiple cancer types positions uterine corpus endometrial carcinoma among the malignancies with the highest fold-change in PLK1 expression compared to normal tissue [1]. The **quantitative relationship** between PLK1 expression levels and histological grade in endometrial cancer is statistically significant ($P < 0.0001$), indicating its potential value as a diagnostic and prognostic marker [4]. Importantly, unlike general proliferation markers such as Ki-67, PLK1 expression provides independent prognostic information that reflects not only proliferation rate but also the degree of malignancy and invasive potential in endometrial carcinomas [4].

Table 1: PLK1 Expression and Prognostic Significance Across Cancers

Cancer Type	Fold-Change vs Normal	P-value	Prognostic Association
Endometrial Cancer	21.3-fold	1.96E-36	Higher grade, invasiveness, poor prognosis
Cholangiocarcinoma	24.3-fold	6.97E-14	Poor survival
Lung Squamous Cell Carcinoma	20.8-fold	7.41E-157	Shorter overall survival
Breast Cancer	11.3-fold	5.88E-126	Advanced stage, therapy resistance
Hepatocellular Carcinoma	11.7-fold	3.59E-40	Increased recurrence risk

Comparative Analysis with Other Prognostic Biomarkers

In the evolving landscape of endometrial cancer biomarker research, PLK1 represents one of several promising prognostic indicators. Another well-established biomarker is **L1 cell adhesion molecule (L1CAM)**, a membrane glycoprotein associated with epithelial-to-mesenchymal transition and metastatic spread. A meta-analysis of 17 studies encompassing 7,146 endometrial cancer patients demonstrated that high L1CAM expression is significantly associated with decreased overall survival (HR=2.87, 95% CI: 1.81-4.55, P<0.001) and disease-free survival (HR=3.32, 95% CI: 1.99-5.55, P<0.001) [5]. L1CAM expression also correlates with adverse clinicopathological features, including non-endometrioid histology, high grade, deep myometrial invasion, lymphovascular space invasion, and lymph node metastasis [5].

While both PLK1 and L1CAM serve as **indicators of aggressive disease**, they appear to function through distinct biological mechanisms. PLK1 primarily drives tumor progression through cell cycle dysregulation and loss of genomic stability, whereas L1CAM facilitates invasion and metastasis through enhancement of migratory capabilities [5] [4]. This mechanistic distinction suggests these biomarkers may provide complementary prognostic information. Currently, evidence regarding the potential interplay between PLK1 and L1CAM in endometrial cancer remains limited, representing an important area for future investigation that could yield insights into disease biology and refine prognostic stratification.

Table 2: Comparison of Key Prognostic Biomarkers in Endometrial Cancer

Biomarker	Function	Detection Methods	Prognostic Significance	Therapeutic Implications
PLK1	Serine/threonine kinase regulating mitosis	IHC, RT-PCR, RNA-Seq	High grade, invasiveness, poor survival	PLK1 inhibitors (onvansertib) in development
L1CAM	Cell adhesion molecule promoting EMT	IHC, microarray	Reduced OS (HR=2.87) and DFS (HR=3.32)	Potential target for antibody-based therapies
p53	Tumor suppressor mutation	IHC, sequencing	Non-endometrioid histology, poor outcome	Guides molecular classification
PTEN	Tumor suppressor regulating PI3K pathway	IHC, sequencing	Endometrioid histology, better outcome	Predictive for targeted therapies

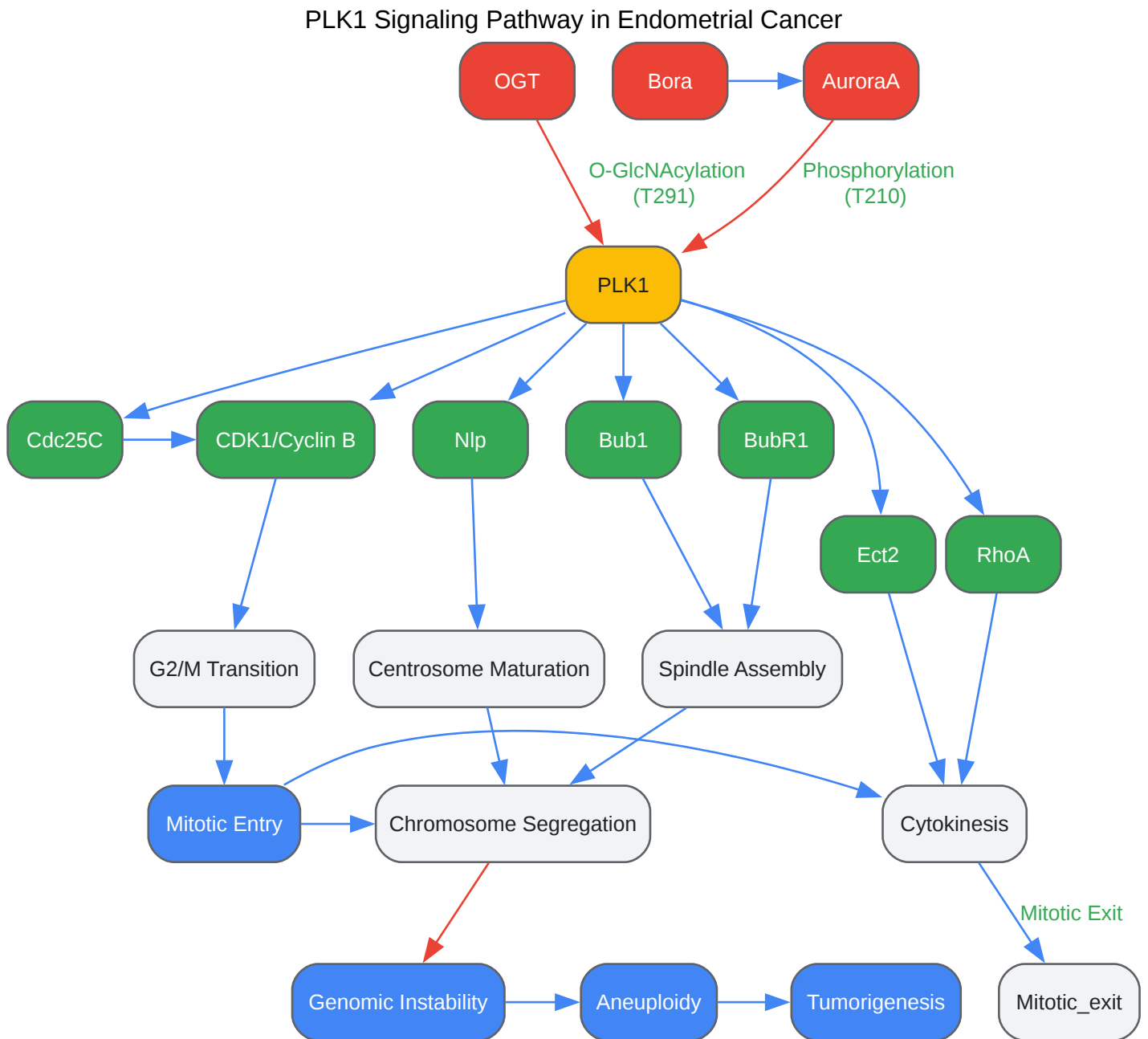
PLK1 Signaling Pathways and Molecular Interactions

The oncogenic functions of PLK1 in endometrial cancer are mediated through its **regulation of multiple critical signaling pathways** that control cell cycle progression, mitotic entry, chromosome segregation, and cytokinesis. PLK1 serves as a central node in a complex network of molecular interactions that ensure faithful execution of mitosis, and dysregulation of this network contributes to tumorigenesis when PLK1 is overexpressed [6] [7]. The PID_PLK1_PATHWAY gene set includes 46 genes that participate in PLK1-mediated signaling events, highlighting the extensive interactome through which PLK1 exerts its biological functions [6].

A key mechanism through which PLK1 promotes mitotic progression involves **activation of the CDK1/Cyclin B complex**, the primary driver of G2/M transition. PLK1 phosphorylates and activates Cdc25C, which in turn dephosphorylates and activates CDK1 [1] [2] [7]. Additionally, PLK1 directly phosphorylates Cyclin B1, promoting its nuclear accumulation and further enhancing CDK1 activity [7].

During mitosis, PLK1 regulates centrosome maturation through phosphorylation of substrates such as Nlp and Kizuna, facilitating microtubule nucleation and bipolar spindle formation [2]. PLK1 also localizes to kinetochores where it phosphorylates Bub1, BubR1, and INCENP to regulate spindle assembly checkpoint signaling and ensure proper chromosome alignment [2] [7].

Recent research has revealed that **post-translational modifications** of PLK1 itself represent a critical layer of regulation that becomes dysregulated in endometrial cancer. Specifically, O-GlcNAcylation of PLK1 at threonine 291 (T291) promotes its ubiquitination and degradation, serving as a natural brake on PLK1 activity [8]. Notably, TCGA data identifies T291N as a recurrent mutation in uterine serous carcinoma, and both T291A and T291N mutations decrease PLK1 O-GlcNAcylation, resulting in increased PLK1 stability, misaligned chromosomes during mitosis, and enhanced tumor formation in mouse xenograft models [8]. This mechanism illustrates how both PLK1 overexpression and specific mutations that enhance its stability can drive endometrial tumorigenesis.



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PLK1 Signaling Pathway in Endometrial Cancer: This diagram illustrates the central role of PLK1 in regulating multiple aspects of mitotic progression and how its dysregulation contributes to tumorigenesis through genomic instability.

Therapeutic Targeting of PLK1 in Endometrial Cancer

PLK1 Inhibitors: Mechanism and Clinical Development

The compelling evidence for PLK1 as a driver of endometrial tumorigenesis has stimulated extensive efforts to develop **targeted PLK1 inhibitors** for cancer therapy. These inhibitors can be broadly categorized into three classes: (1) ATP-competitive inhibitors that target the kinase domain, (2) allosteric inhibitors that block substrate binding to the kinase domain, and (3) polo-box domain inhibitors that interfere with PLK1 localization [2]. Among these, the ATP-competitive inhibitors have advanced most extensively in clinical development. BI 2536 was one of the first highly specific ATP-competitive PLK1 inhibitors identified, demonstrating potent activity with an IC₅₀ of 0.83 nM and 1000-fold selectivity for PLK1 over 63 other kinases [2]. This compound induces mitotic arrest and apoptosis in various tumor models and has progressed to phase I clinical trials for advanced solid tumors [2].

Onvansertib is a novel, oral, highly selective ATP-competitive PLK1 inhibitor that has demonstrated significant **anti-tumor activity** in preclinical models of multiple cancers, including acute myeloid leukemia, medulloblastoma, ovarian cancer, breast cancer, and colon cancer [3]. In endometrial cancer models, **onvansertib** exhibits potent anti-proliferative effects with IC₅₀ values in the low nanomolar range (approximately 10-20 nM) in cell lines such as KLE and EC-023 [3]. Treatment with **onvansertib** promotes G2/M phase cell cycle arrest, induces cellular stress and apoptosis through caspase-3 activation, and significantly inhibits cellular migration and invasion capabilities in endometrial cancer cells [3]. Importantly, in vivo studies using the LKB1fl/fl p53fl/fl mouse model of endometrial cancer demonstrated that **onvansertib** treatment for four weeks significantly reduced tumor growth, supporting its potential clinical utility [3].

Combination Therapy Strategies and Clinical Trial Evidence

The therapeutic potential of PLK1 inhibitors appears particularly promising in **combination strategies** with conventional chemotherapeutic agents. In endometrial cancer models, combined treatment with **onvansertib** and paclitaxel resulted in synergistic inhibition of cell proliferation, suggesting potential clinical benefits for this combination [3]. This synergistic effect aligns with findings in other cancer types, where **onvansertib** in combination with paclitaxel exhibited synergistic activity in breast and ovarian cancer models and improved cisplatin resistance in lung and head and neck squamous cell carcinomas [3]. The mechanistic basis for this synergy may involve PLK1 inhibition impairing the repair of taxane-induced mitotic damage, thereby enhancing mitotic catastrophe and apoptosis.

Several phase 1b/2 clinical trials have evaluated PLK1 inhibitors in combination regimens across different cancer types. In acute myeloid leukemia (AML) and colorectal cancer, **onvansertib** combined with standard chemotherapeutic agents has shown promising clinical activity with generally tolerable safety profiles [3]. These clinical findings, coupled with the strong preclinical rationale, support the further evaluation of PLK1 inhibitors in endometrial cancer, particularly in patients with high-risk features or recurrent disease. Based on the available evidence, potential predictive biomarkers for response to PLK1 inhibitors include high PLK1 expression itself, specific PLK1 mutations such as T291N that enhance protein stability, and possibly deficiencies in DNA damage repair pathways that would augment the effects of mitotic disruption [8].

Table 3: PLK1 Inhibitors in Cancer Therapy

Inhibitor	Mechanism	Development Stage	Key Findings in Endometrial Cancer
Onvansertib	ATP-competitive	Phase 1b/2	IC50 ~10-20 nM; synergizes with paclitaxel; reduces tumor growth in mice
BI 2536	ATP-competitive	Phase 1	IC50 0.83 nM; 1000-fold selectivity for PLK1; induces mitotic arrest and apoptosis
ON01910	Non-ATP competitive	Phase 1	IC50 9-10 nM; induces apoptosis in tumor cell lines
Poloxin	Polo-box domain targeter	Preclinical	First PBD inhibitor; proof of concept for novel targeting approach

Experimental Methodologies for PLK1 Research

Assessing PLK1 Expression and Functional Effects

The evaluation of PLK1 in endometrial cancer research employs a comprehensive set of **experimental methodologies** that enable quantification of expression, assessment of functional effects, and determination of therapeutic responses. For **PLK1 expression analysis**, multiple techniques can be utilized depending on the specific research question and available materials. RNA-based methods include quantitative real-time

PCR (qRT-PCR) and RNA sequencing, with primer sequences for PLK1 amplification being: forward 5'-CGAGGACAACGACTTCGTGTT-3' and reverse 5'-ACAATTTGCCGTAGGTAGTATCG-3' [9]. At the protein level, western blotting and immunohistochemistry (IHC) are widely employed, with IHC particularly valuable for assessing spatial distribution patterns within tumor tissues and correlation with pathological features [9] [4]. The standard protocol for western blotting involves protein extraction, quantification, separation by SDS-PAGE (10% gel), transfer to PVDF membranes, blocking, incubation with primary anti-PLK1 antibody (e.g., A2548 from Abclonal), followed by appropriate secondary antibodies, and detection using enhanced chemiluminescence [9].

For **functional characterization of PLK1** in endometrial cancer cells, a panel of well-established cell-based assays is recommended. The MTT cell proliferation assay provides quantitative assessment of anti-proliferative effects, typically performed by plating cells (e.g., 4,000 cells/well in 96-well plates), treating with PLK1 inhibitors for 72 hours, adding MTT reagent (5 mg/mL), incubating for 1 hour, dissolving formazan crystals with DMSO, and measuring absorbance at 562 nm [3]. Colony formation assays evaluate long-term reproductive viability by seeding cells at low density (400-800 cells/well in 6-well plates), treating with compounds for 48 hours, then culturing for 10-14 days with regular medium changes before fixing with methanol, staining with 0.5% crystal violet, and quantifying colonies using ImageJ software [3]. Cell cycle analysis employs flow cytometry after propidium iodide staining, while apoptosis induction can be assessed through cleaved caspase-3 ELISA assays measuring fluorescence after substrate incubation [3]. Migration and invasion capabilities can be evaluated using transwell assays with or without Matrigel coating.

Assessment of Therapeutic Responses and Combination Effects

The evaluation of **therapeutic responses** to PLK1 inhibitors, both as single agents and in combination with other treatments, requires specialized experimental approaches. For combination studies with chemotherapeutic agents like paclitaxel, the Bliss independence model is commonly used to determine synergistic, additive, or antagonistic effects, calculated as combination index (CI) where $CI < 1$ indicates synergy, $CI = 1$ indicates additivity, and $CI > 1$ indicates antagonism [3]. In vivo validation typically utilizes mouse models of endometrial cancer, such as the LKB1fl/fl p53fl/fl genetically engineered model or patient-derived xenografts, with treatment duration of approximately 4 weeks and regular measurement of tumor dimensions to calculate tumor volume [3].

Advanced methodologies for investigating PLK1 functions include RNA interference (siRNA or shRNA) to deplete PLK1 expression, mass spectrometry-based analyses of post-translational modifications (e.g., O-GlcNAcylation, ubiquitination), and live-cell imaging to examine mitotic defects following PLK1 inhibition [8] [2]. For translational studies, correlation of PLK1 expression with clinical outcomes utilizes statistical analysis of patient survival data, typically employing Kaplan-Meier curves with log-rank test for comparison between high and low expression groups, and Cox proportional hazards models for multivariate analysis incorporating clinicopathological variables [9].

Experimental Workflow for PLK1 Research



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Experimental Workflow for PLK1 Research: This diagram outlines a systematic approach for investigating PLK1 in endometrial cancer, from initial expression analysis to functional characterization and therapeutic testing.

Future Directions and Research Opportunities

The investigation of PLK1 in endometrial cancer continues to evolve, with several promising **research directions** emerging. One significant area involves understanding the **molecular determinants of response** to PLK1 inhibitors, which would enable better patient selection and improve therapeutic outcomes. The identification of the T291N mutation in uterine serous carcinoma as a stabilizing modification that increases PLK1 protein levels suggests that specific PLK1 mutations may serve as predictive biomarkers for response to PLK1-directed therapies [8]. Additionally, comprehensive profiling of endometrial tumors for PLK1 expression, mutation status, and functional activation may help identify subsets most likely to benefit from PLK1 inhibition.

Another important research direction involves exploring **rational combination therapies** that can enhance the efficacy of PLK1 inhibitors while potentially overcoming resistance mechanisms. Based on the synergistic effects observed with paclitaxel in preclinical models [3], clinical evaluation of this combination in endometrial cancer appears warranted, particularly for patients with recurrent or high-risk disease. Other promising combination partners may include DNA-damaging agents, PARP inhibitors for tumors with homologous recombination deficiencies, or immunotherapeutic approaches, though these require systematic preclinical evaluation. Furthermore, the development of next-generation PLK1 inhibitors with improved therapeutic indices, alternative mechanisms of action (such as polo-box domain targeting), or enhanced blood-brain barrier penetration for managing metastatic disease represents an active area of investigational drug development [2].

From a translational perspective, future studies should focus on **validating PLK1 as a clinical biomarker** in well-characterized patient cohorts with associated clinical outcome data. The development of standardized assays for PLK1 assessment in clinical samples, determination of optimal cutoff values for prognostic stratification, and integration of PLK1 testing into multi-marker molecular classification schemes would facilitate its implementation in routine clinical practice. As targeted therapies against PLK1 advance in clinical development, parallel efforts to understand and monitor potential mechanisms of resistance, such as compensatory activation of parallel signaling pathways or emergence of secondary mutations, will be crucial for maximizing the long-term clinical benefits of PLK1-directed approaches in endometrial cancer management.

Conclusion

PLK1 overexpression represents a **key oncogenic driver** in endometrial cancer, contributing to aggressive disease behavior through disruption of normal cell cycle control, promotion of genomic instability, and enhancement of invasive capabilities. The consistent association between elevated PLK1 levels and poor clinical outcomes supports its utility as a **prognostic biomarker** that could potentially enhance risk stratification in endometrial cancer patients. The compelling preclinical evidence for PLK1 inhibitors, particularly the synergistic activity observed when combining **onvansertib** with paclitaxel, provides a strong rationale for clinical evaluation of this therapeutic strategy in endometrial cancer.

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